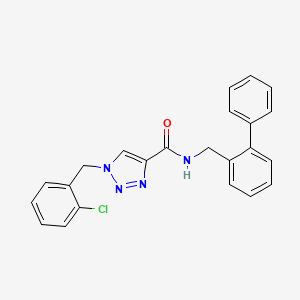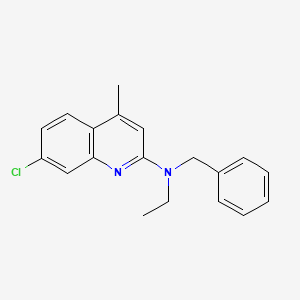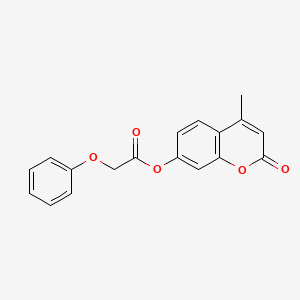
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride, also known as DMPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMPP is a beta-adrenergic receptor agonist, which means that it activates the beta-adrenergic receptors in the body. These receptors are involved in a variety of physiological processes, including the regulation of heart rate, blood pressure, and bronchodilation.
Wirkmechanismus
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride activates the beta-adrenergic receptors in the body, which leads to a variety of physiological effects. These effects include increased heart rate, increased contractility of the heart, dilation of blood vessels in the skeletal muscle, and relaxation of smooth muscle in the airways. This compound also activates the beta-adrenergic receptors in the brain, which can lead to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects in the body. These effects include the activation of the beta-adrenergic receptors, which leads to increased cAMP production and activation of protein kinase A. This compound also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. In addition, this compound has been shown to increase the expression of antioxidant enzymes, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has several advantages for lab experiments, including its well-characterized pharmacology and its ability to activate specific beta-adrenergic receptor subtypes. However, this compound has some limitations, including its potential toxicity at high doses and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride. One area of interest is the development of more selective beta-adrenergic receptor agonists that target specific receptor subtypes. Another area of interest is the development of this compound derivatives that have improved pharmacokinetic properties and reduced toxicity. Finally, there is a need for further studies on the potential therapeutic applications of this compound, particularly in neurological disorders.
Synthesemethoden
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride can be synthesized using a variety of methods, including the reaction of 3,4-dimethylphenol with epichlorohydrin to form 3,4-dimethylglycidyl ether, followed by reaction with piperidine and isopropanol in the presence of hydrochloric acid. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been studied for its potential therapeutic applications in a variety of areas, including cardiovascular disease, respiratory disease, and neurological disorders. In cardiovascular disease, this compound has been shown to improve cardiac function and reduce the risk of arrhythmias. In respiratory disease, this compound has been shown to improve lung function and reduce airway inflammation. In neurological disorders, this compound has been studied for its potential neuroprotective effects.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13-6-7-16(10-14(13)2)19-12-15(18)11-17-8-4-3-5-9-17;/h6-7,10,15,18H,3-5,8-9,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLXZZFHITYHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2CCCCC2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-allyl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928593.png)


![3-(4-methoxyphenyl)-5-{3-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928607.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B4928621.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4928640.png)
![ethyl 2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4928644.png)


![N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)thiourea](/img/structure/B4928661.png)

![(2R*,3R*)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4928676.png)
![4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine](/img/structure/B4928678.png)
![5-{3-chloro-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928686.png)